3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide

Lipophilicity ADME Drug Design

This N-oxide derivative is a non-interchangeable, specialized building block. Its distinct electronic profile, featuring dramatically reduced lipophilicity (ΔLogP ≈ -1.85) and basicity (ΔpKa > 4) versus the parent pyridine, is essential for achieving high C(2)-site selectivity in Rh(III)-catalyzed C-H activation/annulation sequences. This unique pharmacophore is critical for antiviral drug discovery. Ensure your research outcomes by procuring the correct, high-purity material.

Molecular Formula C7H2ClF3N2O
Molecular Weight 222.55 g/mol
CAS No. 1823184-13-9
Cat. No. B1412486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide
CAS1823184-13-9
Molecular FormulaC7H2ClF3N2O
Molecular Weight222.55 g/mol
Structural Identifiers
SMILESC1=C(C=[N+](C(=C1Cl)C#N)[O-])C(F)(F)F
InChIInChI=1S/C7H2ClF3N2O/c8-5-1-4(7(9,10)11)3-13(14)6(5)2-12/h1,3H
InChIKeyCNZAIWZKCCBSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide: Key Identifiers and Core Structural Features for Procurement


3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide (CAS: 1823184-13-9) is a functionalized heterocyclic pyridine N-oxide derivative with the molecular formula C₇H₂ClF₃N₂O and a molecular weight of 222.55 g/mol . Its structure is defined by three key electron-withdrawing substituents—a chloro group at the 3-position, a cyano group at the 2-position, and a trifluoromethyl group at the 5-position—coupled with an N-oxide moiety. This specific combination of substituents imparts a unique electronic profile and reactivity pattern that differentiates it from its non-oxide analog and other in-class pyridine derivatives, making it a specialized building block for pharmaceutical and agrochemical research applications .

Why 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide Cannot Be Directly Replaced by Its Non-Oxide Analog or Other Pyridine Derivatives


Direct substitution of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide with its non-oxide parent (CAS 80194-70-3) or other pyridine analogs in a research or industrial workflow is not feasible due to fundamental differences in physicochemical properties and reactivity conferred by the N-oxide moiety. The introduction of the oxygen atom on the nitrogen of the pyridine ring significantly alters the compound's electronic distribution, leading to a dramatic reduction in basicity (ΔpKa > 4 units) and a substantial decrease in lipophilicity (ΔLogP ≈ 1.85 units) compared to the parent pyridine [1]. These changes directly impact critical parameters such as solubility, membrane permeability, and metabolic stability in biological systems, as well as site-selectivity and reaction rates in synthetic transformations [2]. Consequently, the N-oxide is not a simple, interchangeable building block; its distinct profile is often essential for achieving the desired outcome in specific chemical or biological applications.

Quantitative Differentiation of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide: A Comparative Evidence Guide for Scientific Selection


Comparative Lipophilicity: N-Oxide Significantly Reduces LogP Relative to Parent Pyridine

The N-oxide functional group in pyridine N-oxides dramatically reduces lipophilicity compared to the corresponding parent pyridine. This is a key differentiator for 3-chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide versus its non-oxide analog (3-chloro-2-cyano-5-(trifluoromethyl)pyridine, CAS 80194-70-3). For unsubstituted pyridine N-oxide, the LogP is -1.20, whereas the LogP for pyridine itself is 0.65, representing a substantial decrease of 1.85 LogP units [1][2]. This class-level effect is expected to translate to the target compound, resulting in a significantly more hydrophilic molecule. This change impacts membrane permeability, solubility, and overall ADME profile.

Lipophilicity ADME Drug Design

Drastically Reduced Basicity: N-Oxide is Five Orders of Magnitude Less Basic than Pyridine

The N-oxide moiety fundamentally alters the basicity of the pyridine nitrogen. For unsubstituted pyridine N-oxide, the pKa of the protonated species is 0.8, which is five orders of magnitude lower (i.e., less basic) than that of protonated pyridine, which has a pKa of approximately 5.2 [1]. This class-level inference indicates that 3-chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide will be predominantly unprotonated under physiological pH (7.4), in stark contrast to its parent pyridine analog, which would be substantially protonated. This difference in ionization state has profound implications for molecular recognition, binding to biological targets, and solubility in different pH environments.

Basicity pKa Ionization

Enhanced Reactivity and Site-Selectivity in Rh(III)-Catalyzed C-H Functionalization

Computational and experimental studies have directly compared the reactivity of pyridine N-oxide and pyridine substrates in Rh(III)-catalyzed oxidative C-H bond functionalization [1]. The N-oxide substrates were found to be more reactive overall, due to a stronger interaction between the directing group and the Rh catalyst. Crucially, the N-oxide substrates displayed high selectivity for C(2)-H activation, whereas the analogous pyridine substrates exhibited poor site selectivity with nearly identical energy barriers for functionalization at the C(2) and C(4) positions. This difference is attributed to a cooperative electronic effect involving C-H acidity, C-Rh bond strength, and intramolecular electrostatic interactions in the N-oxide.

C-H Activation Synthetic Methodology Catalysis

Indispensable Role of N-Oxide Moiety for Antiviral Activity Against Coronaviruses

A structure-activity relationship (SAR) study on a series of pyridine N-oxide derivatives demonstrated that the N-oxide functional group was indispensable for inhibitory activity against human SARS-CoV and feline infectious peritonitis coronavirus (FIPV) in cell culture [1]. The study explicitly concluded that the "oxide part on the pyridine moiety proved indispensable for anti-coronavirus activity." One of the most active and selective compounds was shown to inhibit viral replication at the transcriptional level. While not a direct study on 3-chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide, this class-level evidence strongly suggests that the N-oxide moiety can be a critical pharmacophore for antiviral activity, a feature absent in the parent pyridine analog.

Antiviral SARS-CoV Medicinal Chemistry

Optimal Research and Industrial Applications for 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide


Synthetic Intermediate for Site-Selective C-H Functionalization in Complex Molecule Synthesis

This compound is ideally suited as a substrate for advanced synthetic methodologies, particularly in Rh(III)-catalyzed C-H activation/annulation sequences. The evidence from direct comparative studies shows that pyridine N-oxides provide both enhanced reactivity and superior C(2)-site selectivity compared to parent pyridines [1]. Researchers aiming to install functional groups at the 2-position of a highly substituted pyridine ring with high precision should prioritize this N-oxide over its non-oxide analog to improve yield and regiochemical control.

Lead Optimization Scaffold for Antiviral Drug Discovery

Given the established, indispensable role of the N-oxide moiety in the antiviral activity of related pyridine derivatives against coronaviruses [1], 3-chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide serves as a valuable core scaffold for designing new antiviral agents. Its unique combination of electron-withdrawing groups and the N-oxide pharmacophore offers a distinct physicochemical profile (low lipophilicity, weak basicity) [2][3] that can be exploited to modulate ADME properties and target engagement, differentiating it from non-oxide pyridine analogs that would lack this critical activity determinant.

Physicochemical Probe for Investigating the Impact of N-Oxidation on Drug-Like Properties

The compound's molecular structure makes it an excellent tool for studying the effects of N-oxidation on the properties of highly functionalized pyridines. The well-documented class-level differences in LogP (Δ-1.85) and pKa (Δ-4.4) between pyridine N-oxides and their parent compounds [1][2] can be specifically explored with this derivative. This is valuable for medicinal chemists seeking to understand how N-oxidation can be used as a strategy to improve aqueous solubility, reduce basicity, or alter metabolic pathways in lead compounds.

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